N-butyl-2-(5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl)-N-phenylacetamide hydrochloride
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Description
N-butyl-2-(5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl)-N-phenylacetamide hydrochloride is a useful research compound. Its molecular formula is C22H32ClN5O2 and its molecular weight is 433.98. The purity is usually 95%.
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Scientific Research Applications
T-type Calcium Channel Blocker for Epilepsy Treatment
Research has identified N-(1-benzyl-1H-pyrazol-3-yl)-2-phenylacetamide derivatives as potent, selective, brain-penetrating T-type calcium channel blockers. These compounds, through optimization for solubility, brain penetration, and negative Ames test results, led to the development of a clinical candidate, ACT-709478, for generalized epilepsies treatment (Bezençon et al., 2017).
Antioxidant, Analgesic, and Anti-inflammatory Agent
Another study synthesized 2-(4-phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide, demonstrating significant in vitro antioxidant activities alongside notable analgesic and anti-inflammatory effects in vivo, suggesting its utility in managing pain and inflammation (Nayak et al., 2014).
H1-antihistamine and Mast Cell Stabilizing Properties
Compounds with structures related to N-butyl-2-(5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl)-N-phenylacetamide hydrochloride have been prepared and evaluated for H1-antihistamine activity. One such compound demonstrated potent H1-antihistamine activity and the ability to stabilize mast cells, suggesting potential applications in allergy and anaphylaxis management (Buckle et al., 1986).
Cholinesterase Inhibitory Activity for Alzheimer's Disease
A group of N-phenylacetamide derivatives bearing pyrazole and 1,2,4-triazole rings were synthesized to investigate their cholinesterase inhibitory activities. These studies aimed at exploring treatments for Alzheimer’s disease, with compounds showing moderate and selective acetylcholinesterase inhibitory activity, highlighting their potential therapeutic benefits (Tarikogullari et al., 2015).
Antioxidant Activity of Coordination Complexes
Research into pyrazole-acetamide derivatives led to the synthesis of novel Co(II) and Cu(II) coordination complexes, which were studied for their antioxidant activities. These complexes, alongside the ligands, demonstrated significant antioxidant properties, offering insights into the development of new antioxidant agents (Chkirate et al., 2019).
properties
IUPAC Name |
N-butyl-2-[5-methyl-3-(4-methylpiperazine-1-carbonyl)pyrazol-1-yl]-N-phenylacetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N5O2.ClH/c1-4-5-11-26(19-9-7-6-8-10-19)21(28)17-27-18(2)16-20(23-27)22(29)25-14-12-24(3)13-15-25;/h6-10,16H,4-5,11-15,17H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXQBIBJGFSFAPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C1=CC=CC=C1)C(=O)CN2C(=CC(=N2)C(=O)N3CCN(CC3)C)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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